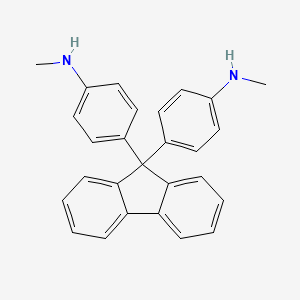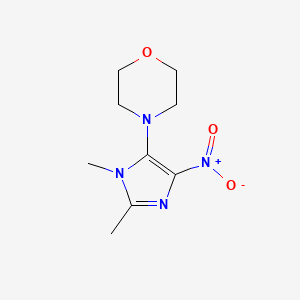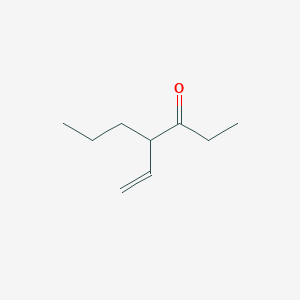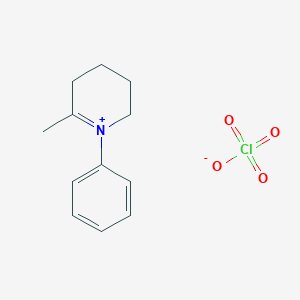
8,15-Dihydroxypentadec-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,15-Dihydroxypentadec-2-enoic acid is a carboxylic acid with a unique structure characterized by the presence of hydroxyl groups at the 8th and 15th positions and a double bond at the 2nd position. This compound is part of the ω-hydroxy fatty acids family, which are known for their diverse biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,15-Dihydroxypentadec-2-enoic acid typically involves multi-step organic reactions. One common method includes the substitution reaction of isobutyronitrile with 1,4-dihalogenated butane to form 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate undergoes further substitution, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid. The final step involves reduction and hydrolysis to obtain the target compound .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The process involves using readily available raw materials and optimizing reaction conditions to maximize yield and purity while minimizing byproducts and waste .
Analyse Chemischer Reaktionen
Types of Reactions: 8,15-Dihydroxypentadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of 8,15-diketopentadec-2-enoic acid.
Reduction: Formation of 8,15-dihydroxypentadecanoic acid.
Substitution: Formation of 8,15-dichloropentadec-2-enoic acid.
Wissenschaftliche Forschungsanwendungen
8,15-Dihydroxypentadec-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8,15-Dihydroxypentadec-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the double bond play crucial roles in its biological activity. It can modulate enzyme activity, interact with cellular receptors, and influence gene expression. The exact pathways and targets are still under investigation, but its effects on lipid metabolism and inflammatory responses are well-documented .
Vergleich Mit ähnlichen Verbindungen
15-Hydroxypentadecanoic acid: Similar structure but lacks the double bond at the 2nd position.
Pentadec-2-enoic acid: Similar structure but lacks the hydroxyl groups at the 8th and 15th positions.
Uniqueness: 8,15-Dihydroxypentadec-2-enoic acid is unique due to the presence of both hydroxyl groups and a double bond, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
111368-75-3 |
|---|---|
Molekularformel |
C15H28O4 |
Molekulargewicht |
272.38 g/mol |
IUPAC-Name |
8,15-dihydroxypentadec-2-enoic acid |
InChI |
InChI=1S/C15H28O4/c16-13-9-5-1-2-6-10-14(17)11-7-3-4-8-12-15(18)19/h8,12,14,16-17H,1-7,9-11,13H2,(H,18,19) |
InChI-Schlüssel |
FTXVUJSWQPZWLE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(CCCCC=CC(=O)O)O)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
arsanium bromide](/img/structure/B14319428.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)
![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)


![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)


![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)

